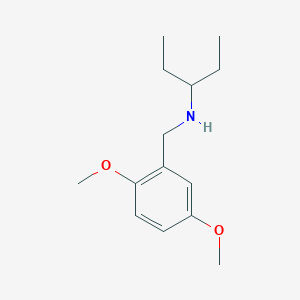
N-(2,5-dimethoxybenzyl)pentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-DIMETHOXYPHENYL)METHYLAMINE is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.33792 g/mol This compound is characterized by the presence of a dimethoxyphenyl group attached to a pentan-3-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DIMETHOXYPHENYL)METHYLAMINE typically involves the reaction of 2,5-dimethoxybenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for (2,5-DIMETHOXYPHENYL)METHYLAMINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHOXYPHENYL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2,5-DIMETHOXYPHENYL)METHYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-DIMETHOXYPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,5-DIMETHOXYPHENYL)METHYLAMINE
- (2,5-DIMETHOXYPHENYL)METHYLAMINE
- (2,5-DIMETHOXYPHENYL)METHYLAMINE
Uniqueness
(2,5-DIMETHOXYPHENYL)METHYLAMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-9-13(16-3)7-8-14(11)17-4/h7-9,12,15H,5-6,10H2,1-4H3 |
InChI Key |
LDUMHLGPZKGQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


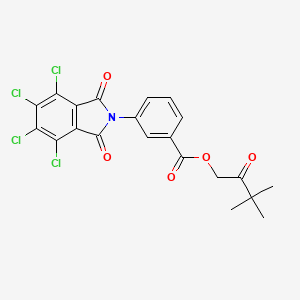
![N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12477140.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12477148.png)
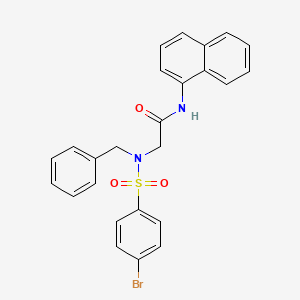
![10-(3,4-dihydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12477171.png)
![3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B12477175.png)
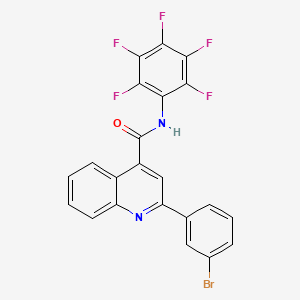
![4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol](/img/structure/B12477188.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12477191.png)
![4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B12477195.png)
![7,7-dimethyl-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477203.png)
![1-(4-bromophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477223.png)
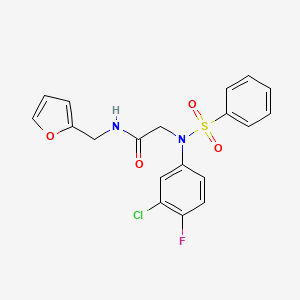
![2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B12477243.png)
